N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and an acetamide group linked to a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Nitrophenoxy Moiety: The final step involves the nucleophilic substitution reaction where the nitrophenoxy group is attached to the acetamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitro group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas with a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Products may include carboxylic acids or nitroso compounds.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Materials Science: Potential use in the synthesis of advanced materials or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
In Agricultural Chemistry: The compound may interfere with the metabolic processes of pests or weeds, leading to their death or inhibition.
Comparison with Similar Compounds
Similar compounds might include:
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
These comparisons highlight the unique properties of the nitro group, such as its electron-withdrawing effects and potential for further chemical transformations.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-9-7-10(2)16-14(15-9)17-13(19)8-22-12-5-3-11(4-6-12)18(20)21/h3-7H,8H2,1-2H3,(H,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSVJQGGVBXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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